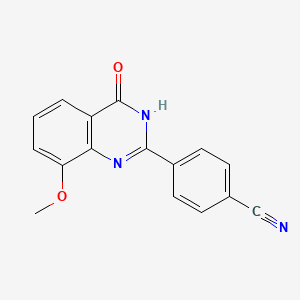
Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci)
Cat. No. B8650219
M. Wt: 277.28 g/mol
InChI Key: NRHBAZUXKYNQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06156739
Procedure details


8-Methoxy-2-(4-cyanophenyl)quinazolin-4-[3 H]-one (0.2 g, 0.72 mmol) was suspended in a 1.0 M solution of BBr3 in DCM (3.6 ml) to give a brown suspension, which was refluxed for 48 hours. The solvent was directly distilled from the reaction vessel to leave a -brown solid, which was hydrolysed with 10% aq. NaOH solution to give a clear, yellow solution. The solution was neutralised with dilute HCl, whereupon a yellow precipitate formed. The reaction mixture was extracted into an excess of EtOAc. The organic layers were combined, dried (MgSO4) and filtered. The solvent was removed under vacuum to leave a cream solid. The product (108 mg) was purified by column chromatography, using DCM:MeOH (95:5) as the eluent, to give a cream solid (26.4 mg, 0.1 mmol), 14%).
Quantity
0.2 g
Type
reactant
Reaction Step One

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10]([C:13]1[CH:18]=[CH:17][C:16]([C:19]#[N:20])=[CH:15][CH:14]=1)[NH:9][C:8]2=[O:21].B(Br)(Br)Br.[OH-].[Na+].Cl>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10]([C:13]1[CH:18]=[CH:17][C:16]([C:19]#[N:20])=[CH:15][CH:14]=1)[NH:9][C:8]2=[O:21] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC=C2C(NC(=NC12)C1=CC=C(C=C1)C#N)=O
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
3.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown suspension, which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 48 hours
|
|
Duration
|
48 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was directly distilled from the reaction vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a -brown solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a clear, yellow solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted into an excess of EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a cream solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product (108 mg) was purified by column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=CC=C2C(NC(=NC12)C1=CC=C(C=C1)C#N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.1 mmol | |
| AMOUNT: MASS | 26.4 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 13.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
